2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonamide group through the reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate amine. The resulting intermediate is then subjected to further reactions to introduce the pyridazinone moiety, often involving cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The pyridazinone moiety may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylbenzenesulfonamide: Lacks the pyridazinone moiety but shares the sulfonamide group.
N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)benzenesulfonamide: Similar structure but without the dimethyl substitution on the benzene ring.
Uniqueness
2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is unique due to the combination of the sulfonamide group, the dimethyl-substituted benzene ring, and the pyridazinone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-6-7-14(13(2)11-12)22(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGPJXXNHSAUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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